![molecular formula C10H8ClN B096395 2-Amino-1-chloronaphthalene CAS No. 16452-11-2](/img/structure/B96395.png)
2-Amino-1-chloronaphthalene
Overview
Description
2-Amino-1-chloronaphthalene is a compound with the molecular formula C10H8ClN . It is used as a precursor for various organic syntheses due to the presence of both activating and directing functional groups .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-chloronaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with an amino group (-NH2) and a chlorine atom attached .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-1-chloronaphthalene are not detailed in the available literature, amines in general can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
2-Amino-1-chloronaphthalene has a molecular weight of 177.63 g/mol. It has a predicted boiling point of 322.7±15.0 °C and a melting point of 59 °C .Scientific Research Applications
Photocatalytic Degradation Enhancement
2-Amino-1-chloronaphthalene: has been studied for its role in enhancing the photocatalytic degradation of chlorinated aromatic volatile organic compounds . This application is crucial in environmental chemistry, where the compound aids in the breakdown of pollutants, thereby mitigating their impact on ecosystems.
Structural Analysis of Chloronaphthalenes
The compound’s structure has been investigated to understand the physical and chemical properties of chloronaphthalenes . High-resolution spectroscopy techniques have been employed to determine the accurate structural parameters, which are essential for the development of new materials and chemicals.
Biocide in Timber Preservation
As a nonpolar organochlorine compound, 2-Amino-1-chloronaphthalene has been used as a powerful biocide . It serves as an insecticide and fungicide in timber floors of shipping containers, ensuring the longevity and safety of the transported goods.
Refractive Index Determination
One of the unique applications of 2-Amino-1-chloronaphthalene is in the determination of the refractive index of crystals . This property is significant in the field of crystallography and materials science, where it helps in the characterization of crystal structures.
Solvent for Organic Compounds
Historically, 2-Amino-1-chloronaphthalene was utilized as a solvent for oils, fats, and DDT . Its effectiveness in dissolving various organic compounds made it a valuable tool in chemical analysis and industrial processes.
Astrochemical Research
The compound’s properties make it relevant in astrochemistry, where it contributes to the understanding of polycyclic aromatic hydrocarbons (PAHs) in space . The study of such compounds is important for grasping the chemical complexity of interstellar mediums.
properties
IUPAC Name |
1-chloronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329174 | |
Record name | 1-chloro-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphthalen-2-amine | |
CAS RN |
16452-11-2 | |
Record name | 1-chloro-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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